![molecular formula C12H13BrO3 B7951448 Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate](/img/structure/B7951448.png)
Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate
Overview
Description
Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Reduction by Fungi : Salvi and Chattopadhyay (2006) conducted a study on the enantioselective reduction of Ethyl 3-aryl-3-oxopropanoates, including derivatives like Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate, using the fungus Rhizopus arrhizus and other Rhizopus species. This reduction process produced the corresponding (S)-alcohols, demonstrating potential applications in stereochemical syntheses (Salvi & Chattopadhyay, 2006).
Bioanalytical Method Development : Nemani, Shard, and Sengupta (2018) developed a quantitative RP-HPLC bioanalytical method for Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with potent acetylcholinesterase inhibition property. This research highlights its potential in drug development and therapeutic applications (Nemani, Shard, & Sengupta, 2018).
Synthesis of Potential Fungicides and Bactericides : Ahluwalia, Dutta, and Sharma (1986) synthesized compounds including Ethyl 3-(4'-methylphenyl)-2-(N1-substituted p-sulphamylbenzeneazo)-3-oxopropanoate and evaluated their antifungal and antibacterial activity, indicating its potential use in the development of new antimicrobial agents (Ahluwalia, Dutta, & Sharma, 1986).
Aryl Radical Building Blocks for Cyclisation : Allin et al. (2005) utilized 2-(2-Bromophenyl)ethyl groups, similar to Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate, as building blocks in radical cyclisation reactions onto azoles, creating tri- and tetra-cyclic heterocycles. This research suggests its application in complex molecular syntheses (Allin et al., 2005).
Synthesis of Quinoxalyl Aryl Ketones : Gorbunova and Mamedov (2006) reported the condensation of Ethyl 3-aryl-3-bromo-2-oxopropanoates with o-phenylenediamine to form 3-(α-bromobenzyl)quinoxalin-2(1H)-ones, which were converted into 3-aroylquinoxalin-2(1H)-ones. This synthesis process indicates its use in producing novel organic compounds (Gorbunova & Mamedov, 2006).
Synthesis of Ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates : Larionova et al. (2013) developed a synthesis method for substituted Ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, showcasing another aspect of its chemical utility in producing substituted esters (Larionova et al., 2013).
properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(15)8(2)11(14)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRBZNPSXBLVEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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